Ethyl 4-bromocyclohex-3-ene-1-carboxylate

Process Chemistry Large-Scale Synthesis Vinyl Bromide Manufacturing

Ethyl 4-bromocyclohex-3-ene-1-carboxylate (CAS: 1365272-96-3) is a bifunctional cyclohexene derivative incorporating a vinyl bromide, a cyclohexene ring, and an ethyl ester. This molecular architecture renders it a versatile synthon for constructing complex cyclic molecules, with the vinyl bromide moiety primed for cross-coupling reactions and the ester group offering orthogonal reactivity.

Molecular Formula C9H13BrO2
Molecular Weight 233.105
CAS No. 1365272-96-3
Cat. No. B596519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-bromocyclohex-3-ene-1-carboxylate
CAS1365272-96-3
SynonymsEthyl 4-broMocyclohex-3-ene-1-carboxylate
Molecular FormulaC9H13BrO2
Molecular Weight233.105
Structural Identifiers
SMILESCCOC(=O)C1CCC(=CC1)Br
InChIInChI=1S/C9H13BrO2/c1-2-12-9(11)7-3-5-8(10)6-4-7/h5,7H,2-4,6H2,1H3
InChIKeyJMGPAKUOUAFRNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Bromocyclohex-3-ene-1-carboxylate (CAS 1365272-96-3): Core Properties & Industrial Sourcing Baseline


Ethyl 4-bromocyclohex-3-ene-1-carboxylate (CAS: 1365272-96-3) is a bifunctional cyclohexene derivative incorporating a vinyl bromide, a cyclohexene ring, and an ethyl ester [1]. This molecular architecture renders it a versatile synthon for constructing complex cyclic molecules, with the vinyl bromide moiety primed for cross-coupling reactions and the ester group offering orthogonal reactivity [1]. Standard commercial specifications indicate a purity range of 95–97%, with recommended storage under inert atmosphere at −20°C .

Bifunctional Synthon
Vinyl bromide enables cross-coupling; ethyl ester allows orthogonal derivatization.
Commercial Purity Grade
High-purity specification supports multi-step synthetic campaigns and intermediate isolation.
Low-Temperature Storage
Preserves electrophilic reactivity; cold-chain handling maintains lot-to-lot consistency.

Why Generic Substitution Fails: The Unique Reactivity and Process Reliability of Ethyl 4-Bromocyclohex-3-ene-1-carboxylate


In-class compounds—such as the methyl ester analog, the chloro variant, or the free carboxylic acid—cannot be simply interchanged without compromising synthetic efficiency and product quality. The ethyl ester balances steric bulk and electron-donating capacity, influencing both cross-coupling yields and downstream functional group tolerance [1]. More critically, this specific compound has been subjected to rigorous process development, resulting in a validated, high-yield manufacturing protocol [2]. Generic substitution risks lower yields, inconsistent reactivity, and the absence of a proven large-scale pathway—failures that directly translate to increased cost and development timelines.

Ester group mismatch
Ethyl ester’s steric/electronic balance may shift cross-coupling yields and downstream functional group tolerance relative to methyl ester or free acid.
Process development context
Reported high-yield protocol for this compound; replacement with unoptimized analogs may compromise synthetic efficiency and reproducibility.
Halogen/acid variation
Chloro analog or carboxylic acid introduces divergent reactivity profiles and may alter impurity patterns in multistep sequences.

Quantitative Differentiation Guide: Head-to-Head Process Performance Data for Ethyl 4-Bromocyclohex-3-ene-1-carboxylate


Large-Scale Process Yield Improvement: Second-Generation Batch Protocol Delivers 90% Isolated Yield vs. 55% for Initial Plant-Scale Batch

The target compound (designated as vinyl bromide 5) exhibited a significant yield improvement during process optimization. An initial plant-scale batch (17 kg input) delivered only 55% isolated yield due to reagent instability and long addition times [1]. In contrast, the developed second-generation batch process achieved a reproducible 85–90% isolated yield by modifying the addition sequence and temperature profile [1][2]. This represents an absolute yield increase of up to 35 percentage points, which is critical for cost-effective procurement in large-scale synthesis campaigns.

Process Yield
Head-to-head
85–90% isolated yield vs. 55% (initial batch)
Reported yield improvement informs procurement cost analysis
Second-generation protocol; batch process with (PhO)₃P/Br₂ reagent
Process Chemistry Large-Scale Synthesis Vinyl Bromide Manufacturing

Validated Role as Key Intermediate in Active Pharmaceutical Ingredient (API) Synthesis

The compound is explicitly identified as a key building block for the synthesis of a new drug candidate currently under evaluation [1]. While the exact identity of the candidate is not disclosed, this designation confers a level of validation not available for generic analogs. The vinyl bromide moiety enables efficient cross-coupling (Suzuki, Stille, Heck) to introduce diverse pharmacophores . In contrast, the methyl ester analog, while also used in Edoxaban synthesis , lacks the same documented role in a proprietary drug candidate under active development.

API Intermediate Role
Class-level
Key building block for new drug candidate vs. methyl ester: Edoxaban synthesis
Reported use in proprietary development program
Source: Org. Process Res. Dev.; exact candidate undisclosed
Medicinal Chemistry Drug Synthesis Cross-Coupling Building Block

Purity and Storage Specifications: 97% Purity with Cold-Chain Requirement vs. Room-Temperature Methyl Ester

Commercial suppliers consistently report a purity of 95–97% for the ethyl ester . Notably, the compound requires storage at −20°C under inert atmosphere , indicating a sensitivity to degradation that must be managed. In contrast, the methyl ester analog (CAS 1820674-25-6) is often shipped and stored at room temperature . This differential storage requirement may reflect a trade-off: the ethyl ester may offer superior reactivity or selectivity in certain transformations, justifying the additional handling precautions. Procurement decisions must weigh this stability profile against synthetic utility.

Purity & Storage
Cross-study
97% purity, cold-chain vs. 98% purity, ambient storage
Differential stability profile to review for procurement planning
Commercial supplier specifications; methyl ester analog reference
Chemical Purity Stability Procurement Specifications

Class-Level Stability Advantage: Vinyl Bromides Outperform Enol Triflates in Large-Scale Multistep Syntheses

In the context of cross-coupling electrophiles, vinyl bromides are generally far superior to enol triflates with respect to chemical stability—a key attribute often required in large-scale multistep syntheses [1]. This class-level advantage is directly relevant to ethyl 4-bromocyclohex-3-ene-1-carboxylate, which contains a vinyl bromide moiety. The enhanced stability translates to fewer decomposition events, longer reagent shelf-life, and more reproducible reaction outcomes when compared to triflate-based alternatives. This is a critical differentiator when selecting an electrophile for scale-up campaigns.

Electrophile Stability
Class-level
Vinyl bromide: stable vs. enol triflate: less stable
Class-level stability context supports scale-up evaluation
General literature observation; no direct triflate comparator tested
Chemical Stability Cross-Coupling Electrophiles Process Robustness

Optimal Use Cases for Ethyl 4-Bromocyclohex-3-ene-1-carboxylate in Research and Industrial Settings


Multi-Kilogram Synthesis of Advanced Pharmaceutical Intermediates

This compound is ideally suited for multi-kilogram campaigns requiring a robust, high-yielding process. The validated second-generation batch protocol (85–90% yield) [1] minimizes raw material waste and maximizes throughput, making it cost-effective for producing intermediates destined for clinical or commercial API synthesis.

Cross-Coupling-Dependent Medicinal Chemistry Programs

Given its documented role as a key building block for a new drug candidate [1], this compound is a strategic choice for medicinal chemists designing scaffolds reliant on Suzuki, Stille, or Heck couplings. The vinyl bromide moiety enables efficient C–C bond formation, while the ethyl ester offers orthogonal manipulation.

Process Development and Scale-Up Studies for Vinyl Halide Electrophiles

The extensive process development data published for this compound [1] make it an excellent model substrate for investigating reaction kinetics, reagent stability, and process robustness of vinyl bromides. The documented yield improvements provide a benchmark for optimizing related transformations.

Specialty Chemical Synthesis Requiring Controlled Storage and Handling

The compound's requirement for −20°C storage must be factored into procurement and logistics planning. However, this sensitivity may be offset by superior reactivity or selectivity in downstream steps, justifying its selection over more stable but less reactive analogs for certain high-value applications.

Application
Selection Property
Validation Focus
Multi-kilogram intermediate synthesis
Process robustness & reported yield context
Reproducibility of high-yield protocol
Cross-coupling medicinal chemistry
Vinyl bromide reactivity profile
Coupling efficiency and functional group tolerance
Process development studies
Published process data availability
Reaction kinetics and robustness benchmarking
High-value synthesis requiring cold-chain
Stability/reactivity trade-off
Storage integrity and downstream reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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